molecular formula C9H7N B14037979 5-Deuterioquinoline

5-Deuterioquinoline

Cat. No.: B14037979
M. Wt: 130.16 g/mol
InChI Key: SMWDFEZZVXVKRB-QYKNYGDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline-5-D is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a derivative of quinoline, which is a colorless hygroscopic liquid with a strong odor. Quinoline and its derivatives have been widely studied due to their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinoline-5-D can be synthesized through various methods, including:

Industrial Production Methods

Industrial production of quinoline-5-D typically involves the Skraup synthesis due to its high yield and scalability. The reaction conditions are optimized to ensure maximum efficiency and minimal environmental impact .

Comparison with Similar Compounds

Quinoline-5-D is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:

Quinoline-5-D stands out due to its versatility in undergoing various chemical reactions and its wide range of applications in medicinal and industrial chemistry.

Properties

Molecular Formula

C9H7N

Molecular Weight

130.16 g/mol

IUPAC Name

5-deuterioquinoline

InChI

InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i4D

InChI Key

SMWDFEZZVXVKRB-QYKNYGDISA-N

Isomeric SMILES

[2H]C1=C2C=CC=NC2=CC=C1

Canonical SMILES

C1=CC=C2C(=C1)C=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.